molecular formula C11H14BF2NO2 B1530527 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2096996-99-3

2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1530527
M. Wt: 241.04 g/mol
InChI Key: GTIQBAKMCOOWIS-UHFFFAOYSA-N
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Description

“2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that is a derivative of boric acid . It is obtained through a two-step substitution reaction . This compound is significant in organic synthesis reactions and has many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Synthesis Analysis

The synthesis of this compound involves a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 255.07 . The InChI code is 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3 .

Scientific Research Applications

  • Synthesis and Structural Analysis A compound with a similar structure, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was synthesized through a two-step substitution reaction . The structure of the compound was confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values . The study also explored the molecular electrostatic potential and frontier molecular orbitals of the compound .

  • Pharmaceutical Applications Boronic acid pinacol ester compounds, which have a similar structure to the compound you mentioned, have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

  • Organic Synthesis Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They are stable to water and air, making them important nucleophiles in the Suzuki reaction .

  • Fluorine-Containing Drugs Fluorine-containing compounds are also widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .

  • Amide Local Anesthetics Amide local anesthetics are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be beneficial for cancer treatment .

  • Material Science Boronic acid pinacol ester compounds are used in the development of new materials . Their unique structure and stability make them ideal for creating complex structures and polymers .

  • Agriculture Some boronic acid derivatives are used in the development of new pesticides and herbicides . Their biological activity can be leveraged to control pests and weeds .

  • Environmental Science Boronic acid derivatives are used in environmental science, particularly in the development of sensors for detecting various substances . Their unique reactivity and stability make them ideal for this purpose .

  • Energy Some boronic acid derivatives are used in the development of new energy materials . For example, they can be used in the synthesis of materials for solar cells .

  • Nanotechnology Boronic acid derivatives are used in nanotechnology, particularly in the development of nanomaterials . Their unique reactivity and stability make them ideal for creating complex nanostructures .

  • Chemical Industry Boronic acid derivatives are used in various industrial chemical processes . Their unique reactivity and stability make them ideal for various synthesis processes .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIQBAKMCOOWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

2096996-99-3
Record name 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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